molecular formula C11H7ClFNO B6414710 6-(3-Chloro-5-fluorophenyl)pyridin-3-ol CAS No. 1261913-17-0

6-(3-Chloro-5-fluorophenyl)pyridin-3-ol

Cat. No.: B6414710
CAS No.: 1261913-17-0
M. Wt: 223.63 g/mol
InChI Key: VALMRIHFZCWEJG-UHFFFAOYSA-N
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Description

6-(3-Chloro-5-fluorophenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 of the pyridine ring and a substituted phenyl group at position 6. The phenyl substituent contains chlorine and fluorine atoms at positions 3 and 5, respectively. This compound is primarily utilized in medicinal chemistry and organic synthesis as a building block for complex molecules, particularly in the development of enzyme inhibitors and radioligands .

Properties

IUPAC Name

6-(3-chloro-5-fluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-8-3-7(4-9(13)5-8)11-2-1-10(15)6-14-11/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALMRIHFZCWEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692606
Record name 6-(3-Chloro-5-fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-17-0
Record name 6-(3-Chloro-5-fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-5-fluorophenyl)pyridin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridin-3-one derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted pyridin-3-ol derivatives.

Scientific Research Applications

6-(3-Chloro-5-fluorophenyl)pyridin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-5-fluorophenyl)pyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for these targets, influencing its overall efficacy.

Comparison with Similar Compounds

Key Structural Features :

  • Pyridine core with hydroxyl group at position 2.
  • Bulky 3-chloro-5-fluorophenyl substituent at position 6.
  • Molecular formula: C₁₁H₆ClFNO (calculated based on analogous compounds).

Comparison with Structural Analogs

Structural and Functional Differences

The following table compares 6-(3-Chloro-5-fluorophenyl)pyridin-3-ol with structurally related pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound Not explicitly listed C₁₁H₆ClFNO ~223.5 (calculated) 3-OH, 6-(3-Cl-5-F-phenyl) Intermediate in enzyme inhibitor synthesis (e.g., neuronal nitric oxide synthase) .
6-Chloro-5-fluoropyridin-3-ol 870062-76-3 C₅H₃ClFNO 147.5 3-OH, 5-F, 6-Cl Building block for fluorinated pharmaceuticals; higher polarity due to direct halogenation .
6-Chloro-5-(trifluoromethyl)pyridin-3-ol 1211578-93-6 C₆H₃ClF₃NO 197.54 3-OH, 5-CF₃, 6-Cl Enhanced lipophilicity from CF₃ group; used in agrochemicals .
6-(Trifluoromethyl)pyridin-3-ol 1261932-98-2 C₆H₄F₃NO 163.10 3-OH, 6-CF₃ High electron-withdrawing effect; applied in polymer chemistry .
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol 1261945-15-6 C₁₂H₁₀FNO₂ 219.21 3-OH, 5-(2-F-3-MeO-phenyl) Potential kinase inhibitor; methoxy group enhances solubility .

Key Findings from Research

Role in Enzyme Inhibition :

  • Derivatives of this compound, such as 8d (a pyrrolidine-based inhibitor), exhibit binding to neuronal nitric oxide synthase, as evidenced by X-ray crystallography . The 3-chloro-5-fluorophenyl group contributes to hydrophobic interactions in the enzyme’s active site .
  • In contrast, 6-chloro-5-fluoropyridin-3-ol lacks the bulky phenyl group, reducing its utility in macromolecular targeting but improving synthetic accessibility .

Synthetic Pathways: Protection of the phenolic hydroxyl group (e.g., using trifluoroethyl methanesulfonate) is critical for stabilizing this compound during synthesis, as seen in analogous compounds . The trifluoromethyl analog (CAS 1211578-93-6) is synthesized via nucleophilic substitution, leveraging the reactivity of the pyridine ring .

The trifluoromethyl group in CAS 1211578-93-6 enhances metabolic stability but may reduce aqueous solubility .

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